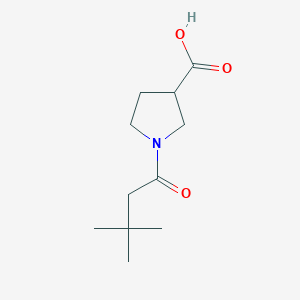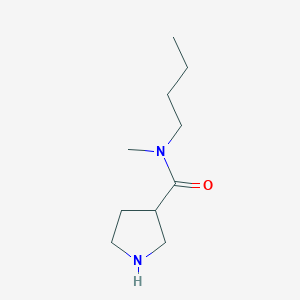
3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one
Vue d'ensemble
Description
3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one is a chemical compound characterized by its trifluoromethyl group and aminopiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-aminopiperidine with trifluoropropionyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the synthesis of 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one involves optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or nitric acid, with reactions typically conducted at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used, often in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides are used, with reactions often facilitated by a strong base.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Difluoromethyl derivatives.
Substitution: Alkylated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties to the resulting compounds, making it valuable in medicinal chemistry.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. Its interaction with biological targets is an area of ongoing research.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. The presence of the trifluoromethyl group can enhance the bioactivity and metabolic stability of pharmaceuticals.
Industry: In industry, the compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with desirable properties for various applications.
Mécanisme D'action
The mechanism by which 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one exerts its effects involves its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the aminopiperidine moiety can interact with enzymes and receptors. The specific pathways and targets depend on the derivative and its intended application.
Comparaison Avec Des Composés Similaires
3-(3-Aminopiperidin-1-yl)propanoic acid dihydrochloride: Similar in structure but lacks the trifluoromethyl group.
1-(3-Aminopiperidin-1-yl)ethan-1-one hydrochloride: Similar aminopiperidine core but different functional group.
Uniqueness: 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it valuable in various applications.
Propriétés
IUPAC Name |
3-(3-aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)5-13-3-1-2-6(12)4-13/h6H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUAIVQOLNMHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Cyclopropylamino)methyl]cyclopentan-1-ol](/img/structure/B1489005.png)
![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)




![N-[2-(methylamino)propyl]cyclobutanamine](/img/structure/B1489014.png)

![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)





